molecular formula C8H13ClN2O3 B13640090 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride

Katalognummer: B13640090
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: LGZYBTUTARNLNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of an oxa (oxygen) and diaza (nitrogen) moiety within its spirocyclic framework.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. For instance, the synthesis might involve the reaction of a diaza compound with an oxa-containing precursor under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride
  • N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide

Comparison: Compared to similar compounds, 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride is unique due to its specific spirocyclic structure and the presence of both oxa and diaza moieties.

Eigenschaften

Molekularformel

C8H13ClN2O3

Molekulargewicht

220.65 g/mol

IUPAC-Name

1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H12N2O3.ClH/c11-7(12)6-4-8(13-10-6)2-1-3-9-5-8;/h9H,1-5H2,(H,11,12);1H

InChI-Schlüssel

LGZYBTUTARNLNT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC(=NO2)C(=O)O)CNC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.